2-(2-(4-Bromophenoxy)ethoxy)acetic acid
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Overview
Description
2-(2-(4-Bromophenoxy)ethoxy)acetic acid is an organic compound with the molecular formula C10H11BrO4. It is a derivative of acetic acid and contains a bromophenoxy group, making it a valuable intermediate in various chemical syntheses. This compound is known for its applications in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Bromophenoxy)ethoxy)acetic acid typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Bromophenoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenoxy derivatives.
Reduction Reactions: Products include alcohols and aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
2-(2-(4-Bromophenoxy)ethoxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(4-Bromophenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxyacetic acid: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-(4-Bromophenoxy)ethanol: An intermediate in the synthesis of 2-(2-(4-Bromophenoxy)ethoxy)acetic acid, used in similar applications but with different reactivity.
4-Bromophenol: A precursor in the synthesis, used in various organic reactions but lacks the acetic acid functionality.
Uniqueness
This compound is unique due to its combination of the bromophenoxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C10H11BrO4 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-[2-(4-bromophenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11BrO4/c11-8-1-3-9(4-2-8)15-6-5-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI Key |
YNEXTJWTUFJSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOCC(=O)O)Br |
Origin of Product |
United States |
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